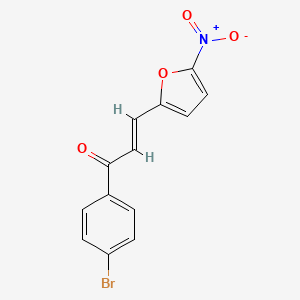![molecular formula C21H17N3O5 B3904497 N-(2-(2-furyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-4-nitrobenzamide](/img/structure/B3904497.png)
N-(2-(2-furyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-4-nitrobenzamide
Übersicht
Beschreibung
N-(2-(2-furyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-4-nitrobenzamide, also known as FAN, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer research. FAN is a small molecule that has been shown to inhibit the activity of a protein called BCL-2, which is important for the survival of cancer cells.
Wissenschaftliche Forschungsanwendungen
N-(2-(2-furyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-4-nitrobenzamide has been shown to have potential applications in cancer research due to its ability to inhibit the activity of BCL-2. BCL-2 is a protein that is overexpressed in many types of cancer and is important for the survival of cancer cells. Inhibition of BCL-2 can lead to apoptosis, or programmed cell death, of cancer cells. N-(2-(2-furyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-4-nitrobenzamide has been shown to be effective in inducing apoptosis in a number of different cancer cell lines, including breast cancer, colon cancer, and leukemia.
Wirkmechanismus
The mechanism of action of N-(2-(2-furyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-4-nitrobenzamide involves its binding to the BH3-binding groove of BCL-2. This binding leads to a conformational change in BCL-2 that prevents it from interacting with other proteins that are important for cell survival. This ultimately leads to apoptosis of cancer cells.
Biochemical and Physiological Effects:
N-(2-(2-furyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-4-nitrobenzamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to induce apoptosis in cancer cells, N-(2-(2-furyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-4-nitrobenzamide has been shown to inhibit the growth of tumors in animal models. N-(2-(2-furyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-4-nitrobenzamide has also been shown to have anti-inflammatory effects, which may be useful in the treatment of other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-(2-furyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-4-nitrobenzamide for use in lab experiments is its specificity for BCL-2. This allows for targeted inhibition of BCL-2 without affecting other proteins that are important for cell survival. One limitation of N-(2-(2-furyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-4-nitrobenzamide is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are a number of future directions for N-(2-(2-furyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-4-nitrobenzamide research. One area of interest is the development of N-(2-(2-furyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-4-nitrobenzamide analogs that may have improved solubility and potency. Another area of interest is the use of N-(2-(2-furyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-4-nitrobenzamide in combination with other cancer therapies to improve their effectiveness. The use of N-(2-(2-furyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-4-nitrobenzamide in other diseases, such as autoimmune disorders, is also an area of potential future research.
Eigenschaften
IUPAC Name |
N-[(E)-1-(furan-2-yl)-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5/c1-14-4-8-16(9-5-14)22-21(26)19(13-18-3-2-12-29-18)23-20(25)15-6-10-17(11-7-15)24(27)28/h2-13H,1H3,(H,22,26)(H,23,25)/b19-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUVPEBTABTSDR-CPNJWEJPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[4-(diethylamino)benzylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B3904434.png)


![2-(dimethylamino)-N-[(4-hydroxy-3,5-dimethylpyridin-2-yl)methyl]-2-(3-methylphenyl)acetamide](/img/structure/B3904465.png)
![5-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3904471.png)



![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]acetohydrazide](/img/structure/B3904490.png)
![4-[3-benzoyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B3904501.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-[(3-methyl-2-thienyl)methylene]acetohydrazide](/img/structure/B3904518.png)

![4-benzoyl-1-[2-(dimethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3904530.png)
